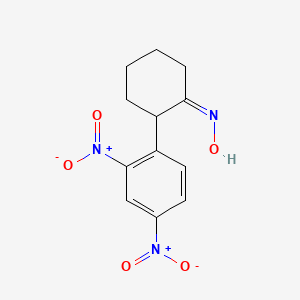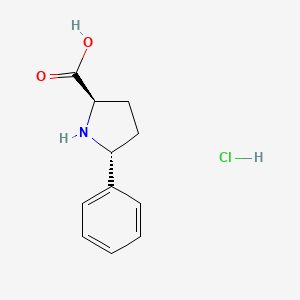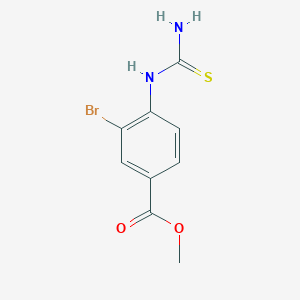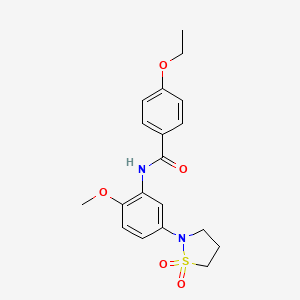
2-(2,4-Dinitrophenyl)cyclohexanonoxim
Übersicht
Beschreibung
2-(2,4-Dinitrophenyl)cyclohexanone oxime is an organic compound with the molecular formula C12H13N3O5 It is a derivative of cyclohexanone oxime, where the cyclohexanone moiety is substituted with a 2,4-dinitrophenyl group
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dinitrophenyl)cyclohexanone oxime has several scientific research applications, including:
Wirkmechanismus
Target of Action
The primary target of 2-(2,4-Dinitrophenyl)cyclohexanone oxime is the carbonyl group in aldehydes and ketones . The compound acts as a nucleophile, with the nitrogen atom initiating the reaction .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic addition-elimination . In this process, the nitrogen atom in the oxime acts as a nucleophile, attacking the electrophilic carbon atom in the carbonyl group . This results in the formation of an intermediate compound, which then undergoes dehydration to form the final product .
Biochemical Pathways
The reaction of 2-(2,4-Dinitrophenyl)cyclohexanone oxime with aldehydes and ketones leads to the formation of oximes . This process involves the cleavage of the N-O bond in the oxime, which is accelerated by hydroxide ions . The reaction can be influenced by the presence of surfactants, with cationic micelles accelerating the reaction and anionic micelles having no effect .
Result of Action
The result of the action of 2-(2,4-Dinitrophenyl)cyclohexanone oxime is the formation of oximes from aldehydes and ketones . Oximes are important in various chemical reactions and can be used as intermediates in the synthesis of other compounds .
Action Environment
The action of 2-(2,4-Dinitrophenyl)cyclohexanone oxime can be influenced by various environmental factors. For instance, the presence of surfactants can affect the rate of the reaction . Additionally, the reaction is typically carried out in a solvent, which can also influence the reaction rate and the stability of the compound .
Biochemische Analyse
Biochemical Properties
2-(2,4-Dinitrophenyl)cyclohexanone oxime is involved in the formation of oximes, a type of organic compound . It reacts with aldehydes and ketones to form oximes in a process that is essentially irreversible . The reaction with N forms the oxime in an essentially irreversible process as the adduct dehydrates .
Molecular Mechanism
The molecular mechanism of 2-(2,4-Dinitrophenyl)cyclohexanone oxime involves its reaction with aldehydes and ketones to form oximes . This reaction is essentially irreversible and results in the dehydration of the adduct .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the oxime and subsequent substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled reaction environments ensures the efficient production of 2-(2,4-Dinitrophenyl)cyclohexanone oxime on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Dinitrophenyl)cyclohexanone oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted phenyl ring
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine for oxime formation, acids or bases as catalysts, and reducing agents such as hydrogen or metal hydrides for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can produce amino-substituted compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone oxime: The parent compound without the 2,4-dinitrophenyl substitution.
2,4-Dinitrophenylhydrazine: A related compound used in the identification of carbonyl compounds.
2,4-Dinitrophenylhydrazone derivatives: Compounds formed by the reaction of 2,4-dinitrophenylhydrazine with aldehydes and ketones.
Uniqueness
2-(2,4-Dinitrophenyl)cyclohexanone oxime is unique due to the presence of both the cyclohexanone oxime and 2,4-dinitrophenyl moieties, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with the individual components .
Eigenschaften
IUPAC Name |
(NZ)-N-[2-(2,4-dinitrophenyl)cyclohexylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5/c16-13-11-4-2-1-3-9(11)10-6-5-8(14(17)18)7-12(10)15(19)20/h5-7,9,16H,1-4H2/b13-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYYVHYZZLOJHW-QBFSEMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NO)C(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C(=N/O)/C(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319707 | |
| Record name | (NZ)-N-[2-(2,4-dinitrophenyl)cyclohexylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666351 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
68614-33-5 | |
| Record name | (NZ)-N-[2-(2,4-dinitrophenyl)cyclohexylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(benzyloxy)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2423129.png)

![2-{2-[4-(5-fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2423133.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2423135.png)





![3-cyclohexyl-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2423146.png)

![N-(3,4-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2423148.png)

